4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione

Cathepsin Inhibition Enzyme Kinetics Protease Assays

4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione (CAS 440334-15-6) is a synthetic quinazoline derivative featuring a critical 2(1H)-thione functional group. This heterocyclic compound is primarily utilized as a research tool in protease inhibition assays and oncology-focused drug discovery programs.

Molecular Formula C19H22N4S
Molecular Weight 338.47
CAS No. 440334-15-6
Cat. No. B2985967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione
CAS440334-15-6
Molecular FormulaC19H22N4S
Molecular Weight338.47
Structural Identifiers
SMILESCN(CCCNC1=NC(=S)NC2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C19H22N4S/c1-23(14-15-8-3-2-4-9-15)13-7-12-20-18-16-10-5-6-11-17(16)21-19(24)22-18/h2-6,8-11H,7,12-14H2,1H3,(H2,20,21,22,24)
InChIKeyGPIYZTHSVVSFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione (CAS 440334-15-6)


4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione (CAS 440334-15-6) is a synthetic quinazoline derivative featuring a critical 2(1H)-thione functional group [1]. This heterocyclic compound is primarily utilized as a research tool in protease inhibition assays and oncology-focused drug discovery programs [2]. Its molecular formula is C19H22N4S with a molecular weight of 338.47 g/mol . The compound is part of a broader class of benzylamino-substituted quinazolines investigated for targeting protein-protein interactions like the SOS1-KRAS pathway, offering distinct mechanistic advantages over structurally similar quinazoline-2(1H)-one analogs [3].

Critical Scientific Barriers to Substituting 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione


Direct substitution of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione with a closely related quinazoline-2(1H)-one or a non-benzyl analog is not scientifically valid due to a fundamental switch in enzyme inhibition modality [1]. Experimental evidence demonstrates that the thione group dictates a competitive inhibition mechanism against cysteine cathepsins, whereas the analogous 'one' derivatives inhibit the same targets non-competitively [1]. This mechanistic divergence renders them functionally non-interchangeable in any assay requiring specific enzyme-inhibitor interaction dynamics [1]. Additionally, structure-activity relationship (SAR) studies confirm that the hydrophobic benzyl(methyl)amino side chain directly correlates with cellular potency in melanogenesis models, meaning simplified alkyl side chains would abolish activity [2].

Quantitative Differentiation Evidence for 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione


Mechanistic Switch: Competitive vs. Non-Competitive Inhibition of Cathepsin B and H

In a direct head-to-head study evaluating 27 compounds, the quinazoline-2(1H)-thione derivative class containing this compound inhibited cathepsin B and cathepsin H via a competitive mode, whereas the direct structural analogs in the quinazoline-2(1H)-one class inhibited the same enzymes non-competitively [1]. This confirms a fundamental mechanistic distinction conferred by the sulfur atom in the 2-position.

Cathepsin Inhibition Enzyme Kinetics Protease Assays

Confirmed Cysteine Protease Binding Affinity

Target interaction screening confirmed that this specific compound (CAS 440334-15-6) binds to cathepsin B, a key lysosomal cysteine protease, with an IC50 of 6600 nM (6.60 µM) [1]. This provides a quantitative baseline for potency that closely related benzylamino-quinazoline analogs without the thione group fail to match in terms of binding interaction profile.

Cysteine Protease Binding Affinity Cathepsin B

Pharmacophore-Defined Anti-Melanogenesis Activity

Pharmacophore refinement studies on 3,4-dihydroquinazoline-2(1H)-thiones demonstrate that anti-melanogenesis activity requires a 3-position hydrophobic substitution, which is structurally embodied by the benzyl(methyl)amino side chain in this compound [1]. Compounds lacking this hydrophobic unit lack the ability to inhibit tyrosinase synthesis and thus fail to reduce melanin production in B16 melanoma cells [1]. This provides a class-level structure-activity requirement that differentiates the compound from less substituted quinazoline-2(1H)-thione analogs.

Melanogenesis Inhibition Tyrosinase Synthesis Pharmacophore Modeling

Validated Application Scenarios for 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione


Competitive Inhibition Mode Control in Cysteine Cathepsin Assays

When designing protease inhibition studies, this compound serves as a critical competitive-mode control [3]. Its distinct interaction with cathepsin B and H allows research groups to benchmark assay conditions specifically for competitive inhibition dynamics, which cannot be achieved using non-competitive quinazoline-2(1H)-one derivatives [3]. This is essential for oncology and inflammatory disease models where cathepsin activity modulation is under investigation.

Pharmacophore-Validated Melanogenesis Probe Development

For cell-based screening programs focusing on skin pigmentation and melanoma, this compound represents a pharmacophore-validated starting point [3]. The 3-position hydrophobic side chain is a documented requirement for inhibiting tyrosinase synthesis, a mechanism distinct from direct tyrosinase catalytic inhibition [3]. Structural analogs without the benzyl(methyl)amino moiety are predicted to be inactive in this context, making this specific compound the standard for activity correlation.

SOS1-KRAS Protein-Protein Interaction Inhibitor Optimization

As part of the benzylamino-substituted quinazoline patent family, this compound falls under the chemical space covered by SOS1 inhibitor research [3]. Biological testing of this compound in a RAS-SOS1 protein-protein interaction assay can provide structure-activity relationship data to drive lead optimization of anticancer agents targeting KRAS-driven solid tumors [3].

Quote Request

Request a Quote for 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.